4-Methoxy-3-(triisopropylsilyl)pyridine

説明

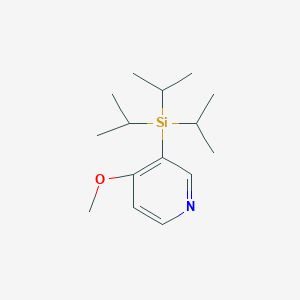

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-methoxypyridin-3-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NOSi/c1-11(2)18(12(3)4,13(5)6)15-10-16-9-8-14(15)17-7/h8-13H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUGBVIUBHMXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1=C(C=CN=C1)OC)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447774 | |

| Record name | 4-Methoxy-3-[tri(propan-2-yl)silyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126378-42-5 | |

| Record name | 4-Methoxy-3-[tri(propan-2-yl)silyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 3 Triisopropylsilyl Pyridine

Retrosynthetic Analysis and Key Strategic Disconnections

A retrosynthetic analysis of 4-Methoxy-3-(triisopropylsilyl)pyridine reveals two primary strategic disconnections for forming the key carbon-silicon (C-Si) bond. The most logical approach involves the disconnection of the C-Si bond, which leads to a 4-methoxypyridyl anion equivalent and a triisopropylsilyl electrophile. This strategy is the foundation for methods like Directed ortho-Metalation.

Alternatively, a disconnection can be envisioned where a halogenated 4-methoxypyridine (B45360) undergoes a cross-coupling reaction with a silylating agent. This approach relies on the pre-functionalization of the pyridine (B92270) ring to facilitate the C-Si bond formation.

Development and Optimization of Preparative Routes

The synthesis of this compound has been achieved through various preparative routes, with Directed ortho-Metalation being a prominent and effective strategy.

Directed Ortho-Metalation (DoM) Strategies to 3-Silylated Pyridines

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In the case of 4-methoxypyridine, the methoxy (B1213986) group acts as a directed metalation group (DMG), guiding a strong base, typically an organolithium reagent like n-butyllithium or mesityllithium, to deprotonate the adjacent C-3 position. wikipedia.orgarkat-usa.orgresearchgate.net This generates a lithiated intermediate that can then react with an electrophile, in this case, triisopropylsilyl chloride, to yield the desired this compound. arkat-usa.orgresearchgate.net The coordination of the lithium to the oxygen atom of the methoxy group is crucial for the high regioselectivity of this reaction. baranlab.orguwindsor.ca

Table 1: Key Reagents in Directed ortho-Metalation

| Reagent Type | Examples | Role in Reaction |

| Directed Metalation Group (DMG) | Methoxy (-OCH3) | Directs deprotonation to the ortho position. |

| Organolithium Base | n-Butyllithium (n-BuLi), Mesityllithium (MesLi) | Acts as a strong base to deprotonate the pyridine ring. arkat-usa.org |

| Silylating Agent | Triisopropylsilyl chloride ((i-Pr)3SiCl) | Provides the triisopropylsilyl group to the lithiated intermediate. |

Cross-Coupling Approaches for C-Si Bond Formation on Pyridine

While DoM is a primary route, cross-coupling reactions offer an alternative for forming the C-Si bond on a pyridine ring. These methods typically involve the reaction of a halo-pyridine with a silylating agent in the presence of a transition metal catalyst, often palladium. rsc.org For the synthesis of this compound, this would necessitate a precursor like 3-bromo-4-methoxypyridine. The development of pyridine sulfinates as coupling partners has also expanded the scope of such cross-coupling reactions. rsc.org However, the synthesis of the required 3-halopyridine precursor can sometimes be challenging.

Functional Group Interconversions and Precursor Derivatization

The synthesis of the necessary precursors for both DoM and cross-coupling strategies often requires functional group interconversions. For instance, 4-methoxypyridine can be synthesized from 4-chloropyridine (B1293800) hydrochloride through nucleophilic substitution with sodium methoxide. arkat-usa.orgresearchgate.net The synthesis of more complex substituted pyridines can be achieved through a series of metalation and substitution reactions on these precursors. arkat-usa.orgresearchgate.net For example, a bromo-substituted 4-methoxypyridine can serve as a versatile intermediate for introducing other functional groups or for participating in cross-coupling reactions. arkat-usa.org

Asymmetric Synthesis Approaches Utilizing Chiral Auxiliaries and N-Acylpyridinium Salts

The development of asymmetric methods to access chiral, non-racemic substituted pyridines and their derivatives is an area of significant research interest. While direct asymmetric synthesis of this compound is not extensively documented, related methodologies involving chiral auxiliaries and the formation of chiral N-acylpyridinium salts provide a conceptual framework.

Diastereoselective Additions to Chiral Pyridinium (B92312) Ions

One established strategy for asymmetric synthesis involves the formation of a chiral pyridinium salt, which can then undergo a diastereoselective nucleophilic addition. nih.govnih.gov This approach often utilizes a chiral auxiliary attached to the pyridine nitrogen to induce facial selectivity. The in situ formation of N-acylpyridinium salts from pyridines and a chiral acylating agent, followed by the addition of a nucleophile, can lead to the formation of enantioenriched dihydropyridine (B1217469) products. nih.govnih.gov While this method has been successfully applied to the addition of Grignard reagents, the principles could be extended to silyl (B83357) nucleophiles. nih.gov

The enantioselective dearomatization of pyridinium salts using chiral catalysts, such as chiral copper complexes, represents another promising avenue. nih.govacs.org These catalytic systems can control the stereochemical outcome of the nucleophilic addition to the pyridinium ring. acs.org Although the direct application to the synthesis of this compound has not been detailed, the underlying principles of generating and controlling the reactivity of chiral pyridinium intermediates are highly relevant.

Role of Triisopropylsilyl Group in Stereocontrol

The triisopropylsilyl (TIPS) group at the C-3 position of the 4-methoxypyridine ring plays a significant role in directing the stereochemical outcome of subsequent reactions. Its large steric bulk is a key factor in controlling the approach of incoming reagents, thereby influencing the formation of specific stereoisomers.

The bulky nature of the TIPS group can effectively block one face of the pyridine ring or an adjacent reactive center. This steric hindrance forces an incoming nucleophile or electrophile to attack from the less hindered face, leading to a high degree of diastereoselectivity. For instance, in reactions involving the addition of nucleophiles to a carbonyl group adjacent to the silylated pyridine, the TIPS group can dictate the facial selectivity of the attack, resulting in the preferential formation of one diastereomer.

While the primary role of the TIPS group is often as a protecting group, its influence on stereocontrol is a crucial secondary function that is exploited in multi-step syntheses. Research has shown that in certain catalytic systems, substituents at the 3-position of a methoxypyridine are tolerated, allowing for the formation of corresponding products with specific stereochemistry. For example, in the catalytic asymmetric addition of Grignard reagents to in situ-formed N-acylpyridinium salts, a 3-substituted methoxypyridine yielded the desired product in 62% yield, demonstrating the compatibility of substitution at this position with stereoselective transformations. acs.org The choice of the silyl group itself can be critical; studies on other systems have shown that different silyl groups, such as triisopropylsilyl (TIPS) versus tert-butyldimethylsilyl (TBS), can have varying effects on the enantioselectivity of a reaction, although in some cases this effect may be minimal.

Investigation of Reaction Efficiency and Scalability

The principal method for synthesizing this compound involves the directed ortho-metalation (DoM) of 4-methoxypyridine. This reaction's efficiency and scalability are critical for its practical application in producing larger quantities of the compound for further synthetic endeavors.

The DoM procedure typically utilizes an organolithium reagent to deprotonate the C-3 position of 4-methoxypyridine, which is directed by the C-4 methoxy group. Following deprotonation, the resulting lithiated intermediate is quenched with an electrophile, in this case, a triisopropylsilyl halide.

Table 1: Reaction Parameters for the Directed ortho-Metalation of 4-Methoxypyridine

| Parameter | Details | Reference |

| Starting Material | 4-Methoxypyridine | arkat-usa.orgresearchgate.net |

| Base | Mesityllithium (MesLi) or Phenyllithium (PhLi) | arkat-usa.orgresearchgate.net |

| Solvent | Tetrahydrofuran (THF) | arkat-usa.orgresearchgate.net |

| Position of Lithiation | C-3 | arkat-usa.orgresearchgate.net |

| General Outcome | Good yields of 3-substituted products | arkat-usa.orgresearchgate.net |

The efficiency of this reaction is generally high, with reports indicating "good yields" for the formation of 3-substituted 4-methoxypyridines upon the addition of various electrophiles. arkat-usa.orgresearchgate.net The choice of the organolithium base is crucial; stronger, more sterically hindered bases can improve regioselectivity and yield.

Regarding scalability, while specific large-scale synthesis data for this compound is not extensively detailed in the reviewed literature, the underlying DoM methodology is a well-established and frequently used industrial process. The scalability of syntheses for other polysubstituted pyridines has been demonstrated, with some processes being successfully scaled up to produce gram and even kilogram quantities. google.comscispace.com The commercial availability of the starting material, 4-methoxypyridine, and the reagents for DoM suggests that the synthesis of this compound is amenable to scale-up. The primary considerations for large-scale production would involve managing the cryogenic temperatures often required for organolithium reactions and ensuring efficient mixing and heat transfer in larger reaction vessels.

Reactivity Profiles and Mechanistic Studies of 4 Methoxy 3 Triisopropylsilyl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The reactivity of the pyridine core in 4-methoxy-3-(triisopropylsilyl)pyridine is governed by the electronic effects of its substituents. The pyridine ring is inherently electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org The nitrogen atom's electronegativity and its ability to be protonated or coordinate to Lewis acids further deactivates the ring towards electrophiles. wikipedia.org

Electrophilic Substitution:

Generally, electrophilic substitution on pyridine is challenging and often requires harsh conditions, proceeding with low yield and regioselectivity. nih.gov When it does occur, it typically favors the meta-position (C-3 and C-5) relative to the nitrogen atom. youtube.comquora.com This is because the intermediates formed from attack at the ortho (C-2, C-6) or para (C-4) positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quora.com

In the case of this compound, the 4-methoxy group is an electron-donating group, which would typically activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. However, in this molecule, the positions ortho to the methoxy (B1213986) group are C-3 and C-5, and the para position is the nitrogen atom itself. The C-3 position is already substituted with a bulky triisopropylsilyl (TIPS) group, which would sterically hinder an incoming electrophile. Therefore, any electrophilic substitution would be expected to occur at the C-5 position. It is important to note that the electron-donating effect of the methoxy group can be counteracted by the electron-withdrawing nature of the pyridine nitrogen.

To enhance the reactivity of pyridine towards electrophiles, it can be converted to its N-oxide. wikipedia.org The N-oxide is more reactive than pyridine and even benzene due to the electron-donating character of the oxygen atom. wikipedia.org This modification can facilitate electrophilic substitution, after which the N-oxide can be reduced back to the substituted pyridine. wikipedia.org

Nucleophilic Substitution:

The pyridine ring is more amenable to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. stackexchange.comquimicaorganica.org This is because the electronegative nitrogen atom can stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com Attack at the C-2 and C-4 positions allows for the negative charge to be delocalized onto the nitrogen atom, which is a significant stabilizing factor. stackexchange.com

For this compound, the 4-position is occupied by a methoxy group. While methoxy groups are generally poor leaving groups, they can be displaced by strong nucleophiles, especially if there are activating groups on the ring. The presence of the electron-withdrawing nitrogen atom facilitates this process. The bulky TIPS group at the 3-position might sterically influence the approach of a nucleophile to the 4-position. Nucleophilic attack at the C-2 or C-6 positions would require the displacement of a hydride ion, which is generally unfavorable unless an oxidation step is involved (Chichibabin reaction).

Recent studies have shown that methoxypyridines can undergo nucleophilic amination. For example, 3-methoxypyridine (B1141550) reacts with piperidine (B6355638) in the presence of sodium hydride and lithium iodide to yield 3-(piperidin-1-yl)pyridine. ntu.edu.sg This suggests that under appropriate conditions, the methoxy group in this compound could potentially be displaced by a nucleophile.

| Reaction Type | Expected Reactivity at Pyridine Core | Influencing Factors |

| Electrophilic Substitution | Generally low, expected at C-5. | Deactivating effect of pyridine nitrogen, activating effect of 4-methoxy group, steric hindrance from 3-TIPS group. |

| Nucleophilic Substitution | Possible at C-4 (displacement of methoxy group). | Activating effect of pyridine nitrogen, potential for steric hindrance from 3-TIPS group. |

Metalation and Transmetalation Chemistry

The presence of both a methoxy and a silyl (B83357) group on the pyridine ring of this compound offers interesting possibilities for metalation and subsequent transmetalation reactions. The methoxy group can act as a directing group for ortho-metalation. For instance, the methoxy group in 3-methoxypyridine has been utilized for directed lithiation at the C-4 position. ntu.edu.sg

In the case of this compound, the positions ortho to the methoxy group are C-3 and C-5. The C-3 position is already functionalized with the TIPS group. Therefore, directed metalation, for example using a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA), is expected to occur selectively at the C-5 position. This would generate a pyridyllithium species, which is a versatile intermediate for introducing a wide range of electrophiles at this position.

The triisopropylsilyl group itself can also influence the regioselectivity of metalation. While silyl groups are not typically strong directing groups for deprotonation on an adjacent sp² carbon, their steric bulk can influence the accessibility of other positions on the ring to the metalating agent.

Once the pyridyllithium or other organometallic species is formed, it can undergo transmetalation with various metal salts (e.g., of zinc, copper, boron, or tin) to generate different organometallic reagents. These transmetalated species often exhibit different reactivity and selectivity profiles compared to the initial organolithium compound, providing access to a broader range of chemical transformations. This strategy is particularly valuable for participating in cross-coupling reactions.

| Metalation Position | Directing Group | Potential Reagents | Resulting Intermediate |

| C-5 | 4-Methoxy | n-BuLi, s-BuLi, LDA | 4-Methoxy-3-(triisopropylsilyl)pyridin-5-yllithium |

| C-2 | Proximity to Nitrogen (potential) | Strong, sterically hindered bases | 4-Methoxy-3-(triisopropylsilyl)pyridin-2-yllithium |

Palladium-Catalyzed Cross-Coupling Reactions at the 3-Position

The carbon-silicon bond at the 3-position of this compound can be activated for palladium-catalyzed cross-coupling reactions. While direct C-Si bond cross-coupling is possible under certain conditions (Hiyama coupling), it is often more efficient to first convert the silyl group into a more reactive functional group for cross-coupling, such as a boronic acid or ester (for Suzuki-Miyaura coupling) or an organozinc reagent (for Negishi coupling).

However, some palladium-catalyzed reactions can proceed directly involving the silyl group or by functionalizing the position through other means.

For Suzuki-Miyaura coupling, the silyl group at the 3-position would first need to be converted into a boronic acid or a boronic ester. This can be achieved through a metalation-borylation sequence. First, deprotonation at the 3-position (if a hydrogen were present) or, more relevantly, ipso-substitution of the silyl group via a metalation or halogenation-lithiation sequence, followed by reaction with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup, would yield the desired boronic acid.

Once the 4-methoxy-3-pyridylboronic acid is formed, it can readily participate in Suzuki-Miyaura coupling reactions with a wide variety of aryl, heteroaryl, or vinyl halides or triflates in the presence of a palladium catalyst and a base. This would allow for the introduction of diverse substituents at the 3-position of the 4-methoxypyridine (B45360) core.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. To perform a Sonogashira reaction at the 3-position of this compound, this position would first need to be functionalized with a leaving group, typically a halide (iodide, bromide, or triflate).

An alternative and interesting transformation related to silyl groups is bis-silylation. Although not a direct Sonogashira coupling, it highlights the reactivity of silyl groups in palladium-catalyzed reactions. In some systems, palladium catalysts can facilitate the addition of a disilane (B73854) across a triple bond.

The Negishi coupling reaction provides a powerful method for carbon-carbon bond formation by coupling an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. To utilize the 3-position of this compound in a Negishi coupling, it would first need to be converted into either an organozinc reagent or an organic halide.

Conversion to an organozinc reagent could be achieved through a halogen-metal exchange from a 3-halo-4-methoxypyridine intermediate, followed by transmetalation with a zinc salt like zinc chloride. Alternatively, direct zincation of the pyridine ring at the 3-position, if achievable, would also provide the necessary organozinc species.

Once formed, this 4-methoxy-3-pyridylzinc reagent could be coupled with various aryl, vinyl, or acyl halides to introduce new substituents at the 3-position.

| Coupling Reaction | Required Functional Group at C-3 | Typical Reaction Partners |

| Suzuki-Miyaura | Boronic acid or ester | Aryl/vinyl halides or triflates |

| Sonogashira | Halide (I, Br) or triflate | Terminal alkynes |

| Negishi | Organozinc reagent or Halide | Organic halides or Organozinc reagents |

Transformations Involving the Triisopropylsilyl (TIPS) Group

The triisopropylsilyl (TIPS) group in this compound is not merely a passive spectator group. It can be involved in a variety of chemical transformations.

One of the most common reactions of silyl groups on aromatic rings is protodesilylation. This reaction involves the cleavage of the carbon-silicon bond and its replacement with a carbon-hydrogen bond. Protodesilylation is typically effected by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), or a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). The ease of this cleavage can be synthetically useful, as the TIPS group can be employed as a temporary blocking group to direct reactions to other positions on the ring, and then subsequently removed.

The C-Si bond can also be halogenated. For instance, treatment with iodine monochloride (ICl) or bromine (Br₂) can lead to ipso-substitution, replacing the TIPS group with an iodine or bromine atom, respectively. This provides a direct route to 3-halo-4-methoxypyridines, which are valuable precursors for a wide range of cross-coupling reactions as discussed previously.

Furthermore, under specific conditions, the silyl group can migrate. While less common for aryl silanes, silyl group migrations are known in other systems and can be promoted by thermal or catalytic means.

| Transformation of TIPS Group | Reagents | Product |

| Protodesilylation | TBAF, HCl, TFA | 4-Methoxypyridine |

| Ipso-Halogenation | ICl, Br₂ | 3-Halo-4-methoxypyridine |

Selective Desilylation Strategies

The removal of the triisopropylsilyl (TIPS) group is a crucial step in many synthetic sequences involving this compound, allowing for the introduction of other functionalities at the 3-position. The selection of a desilylation method depends on the desired selectivity and the tolerance of other functional groups within the molecule.

Common reagents for the cleavage of silicon-carbon bonds, particularly aryl-silyl bonds, include fluoride sources and acidic or basic conditions. For instance, tetra-n-butylammonium fluoride (TBAF) is a widely used reagent for desilylation. gelest.com The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate that subsequently breaks down to release the desilylated pyridine. The general stability of silyl ethers towards hydrolysis under acidic conditions follows the trend: TMS < TES < TBDPS < TIPS. gelest.com

Silver fluoride (AgF) in methanol (B129727) has also been reported as an effective and mild reagent for the deprotection of TIPS-protected alkynes, a reaction that can be relevant to the cleavage of the C-Si bond in aryl silanes as well. jmcs.org.mxresearchgate.net Other fluoride sources, such as hydrogen fluoride-pyridine complex, can also be employed. gelest.com

The choice of desilylation agent can be critical when other sensitive functional groups are present. For example, in the presence of base-sensitive groups, milder, non-basic conditions would be preferred. Conversely, if acid-labile groups are present, fluoride-based methods under neutral or slightly basic conditions are more suitable.

Table 1: Common Reagents for Desilylation of Aryl-TIPS Groups

| Reagent | Conditions | Comments |

| Tetra-n-butylammonium fluoride (TBAF) | THF, room temperature | Common and effective, but basicity can be an issue. gelest.com |

| Hydrogen Fluoride-Pyridine | THF | Effective, but highly corrosive and toxic. gelest.com |

| Silver(I) Fluoride | Methanol | Mild conditions, useful for sensitive substrates. jmcs.org.mxresearchgate.net |

| Potassium Fluoride/Crown Ether | Various solvents | Alternative fluoride source, often requires a phase-transfer catalyst. |

| Acids (e.g., TFA, HCl) | Various solvents | Can be effective but may not be selective and can protonate the pyridine nitrogen. |

TIPS Group as a Directing Group for Regioselective Functionalization

The triisopropylsilyl (TIPS) group at the 3-position of 4-methoxypyridine plays a significant role in directing further functionalization of the pyridine ring. Silyl groups can act as directing groups in electrophilic aromatic substitution and metalation reactions.

In the context of this compound, the TIPS group, in concert with the methoxy group, can direct lithiation to specific positions. Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgharvard.edu A directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org In pyridine systems, a DMG is often necessary to achieve regioselective lithiation and to avoid nucleophilic addition to the ring. uwindsor.caclockss.org

For 4-methoxypyridine, the methoxy group can direct lithiation to the 3-position. semanticscholar.org With the 3-position already occupied by a TIPS group, lithiation is directed to the remaining ortho position, C-5. This allows for the introduction of various electrophiles at the 5-position, leading to 3,4,5-trisubstituted pyridine derivatives.

The general order of directing ability for common functional groups in DoM is a critical consideration. While specific studies on this compound are not abundant, the principles of DoM on substituted pyridines provide a framework for predicting reactivity. The interplay between the electron-donating methoxy group and the silyl group will influence the acidity of the ring protons and thus the site of metalation.

Reactivity of the Methoxy Group and its Influence on Pyridine Reactivity

The 4-methoxy group significantly influences the reactivity of the pyridine ring. As an electron-donating group, it increases the electron density of the ring, particularly at the ortho (3 and 5) and para (relative to the methoxy group, which is the nitrogen atom) positions. This has several consequences for the reactivity of this compound.

The increased electron density makes the pyridine ring more susceptible to electrophilic attack than unsubstituted pyridine. However, the nitrogen atom's lone pair can be protonated in acidic media, forming a pyridinium (B92312) ion which deactivates the ring towards electrophilic substitution. uoanbar.edu.iq

Conversely, the methoxy group can activate the ring towards nucleophilic aromatic substitution (SNAr), but this typically requires a leaving group at the 2- or 4-position. echemi.comstackexchange.com In the case of this compound, the methoxy group itself can potentially act as a leaving group under certain conditions, particularly after activation (e.g., by protonation or formation of a pyridinium salt). acs.orgnih.gov For instance, N-acylpyridinium salts derived from 4-methoxypyridine can undergo dearomative addition of nucleophiles. acs.orgnih.gov

Radical Reactions and Dearomatization Pathways

The study of radical reactions involving pyridine derivatives has gained significant traction, offering unique pathways for functionalization. N-alkoxypyridinium salts, for example, are excellent radical traps. nih.gov This reactivity can be exploited for the monoalkylation of pyridines under neutral conditions. nih.gov

Dearomatization reactions represent a powerful strategy for the synthesis of three-dimensional, sp³-rich scaffolds from flat aromatic precursors. nih.govacs.orgnih.gov For pyridines, dearomatization can be achieved through various methods, including reduction, nucleophilic addition, and cycloadditions.

In the context of this compound, dearomatization could be initiated by the formation of an N-acylpyridinium ion, followed by nucleophilic attack. nih.gov This approach has been used for the enantioselective dearomative addition of Grignard reagents to 4-methoxypyridinium ions. acs.orgnih.gov

Radical silylation is another area of interest, where a silyl radical adds to the heterocycle. acs.orgacs.org While specific studies on this compound are limited, the general mechanisms of radical silylation suggest that the silyl radical could add to the pyridine ring, followed by subsequent reactions. acs.org The regioselectivity of such an addition would be influenced by the electronic properties of the substituted pyridine.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Kinetic and spectroscopic studies are invaluable tools for this purpose.

Kinetic studies can provide information about the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. For example, determining the rate constant for the addition of a radical to a pyridinium salt can quantify its reactivity. nih.gov

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing reactants, intermediates, and products. In situ NMR experiments can be particularly powerful for observing the formation and consumption of transient species during a reaction, providing direct evidence for proposed mechanisms. acs.org For example, NMR can be used to monitor the progress of a desilylation reaction or to identify the regiochemistry of a functionalization reaction.

Computational studies, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to model reaction pathways and transition states. acs.orgmdpi.com These calculations can provide insights into the energetics of different mechanistic possibilities and help to explain observed regioselectivities. For instance, DFT calculations have been used to understand the regioselectivity of nucleophilic attack on pyridinium ions and the mechanism of radical silylation. acs.orgacs.org

Advanced Applications in Complex Molecule Synthesis

Role as a Key Chiral Building Block in Natural Product Total Synthesis

The strategic incorporation of 4-Methoxy-3-(triisopropylsilyl)pyridine has proven instrumental in the total synthesis of several complex natural products. Its utility stems from its ability to act as a masked pyridone and a directing group for various chemical transformations, facilitating the construction of challenging ring systems and stereocenters.

Synthesis of Phlegmarine Alkaloids

While direct application of this compound in the synthesis of Phlegmarine alkaloids is not extensively documented in the provided search results, the broader class of methoxypyridines has been pivotal. These compounds serve as effective surrogates for piperidines and pyridones in the synthesis of complex alkaloids like those in the Lycopodium family, which are structurally related to Phlegmarine alkaloids. nih.gov The methoxy (B1213986) group mitigates the basicity of the pyridine (B92270) nitrogen through an inductive effect, which can prevent undesirable side reactions and simplify purification processes. nih.gov This principle highlights the potential of substituted methoxypyridines, including the silylated derivative, in strategies targeting Phlegmarine alkaloids.

Synthesis of Solenopsin A

Currently, there is no specific information within the provided search results detailing the use of this compound in the synthesis of Solenopsin A.

Approaches to Lycopodium Alkaloids and Related Structures

The synthesis of Lycopodium alkaloids represents a significant area where methoxypyridine derivatives have been successfully employed. nih.govnih.gov These natural products possess intricate, polycyclic frameworks that present considerable synthetic challenges. nih.gov The use of methoxypyridines as masked pyridones is a key strategy in the synthesis of alkaloids such as lycoposerramine R. nih.gov This approach allows for the construction of the core structure while avoiding the complications associated with the reactivity of an unprotected pyridone.

In a "top-down" approach to magellanine-type Lycopodium alkaloids, a methoxypyridine intermediate was crucial. nih.gov The reduced basicity of the 2-methoxypyridine (B126380) nitrogen atom, compared to an unsubstituted pyridine, was advantageous in a Robinson annulation reaction, leading to higher yields of the desired bicyclic enone products. nih.gov This effect is attributed to the inductive electron-withdrawing nature of the methoxy group. nih.gov Furthermore, palladium-catalyzed direct arylation of methoxypyridines has been used to forge the tetracyclic core of these alkaloids. nih.gov

Precursor for Dihydropyridones and Piperidine (B6355638) Derivatives

Methoxypyridines, including this compound, are valuable precursors for the synthesis of dihydropyridones and piperidine derivatives. nih.gov The methoxy group can be selectively demethylated to unveil a pyridone functionality at a late stage in a synthetic sequence. nih.gov This strategy has been proposed in unified approaches to various Lycopodium alkaloids. nih.gov The conversion of the methoxypyridine moiety into a piperidine ring is also a key transformation, often achieved through reduction, which is a common tactic in the final steps of alkaloid synthesis.

Future Directions and Emerging Research Opportunities

Exploration of More Sustainable and Environmentally Benign Synthetic Routes

The development of green and sustainable methods for the synthesis of functionalized pyridines is a paramount goal in modern chemistry. rsc.orgresearchgate.netresearchgate.net Future research on 4-Methoxy-3-(triisopropylsilyl)pyridine will likely focus on moving away from traditional, often harsh, synthetic conditions towards more environmentally friendly alternatives.

Key areas of exploration will include:

Catalytic C-H Silylation: Investigating direct C-H silylation of 4-methoxypyridine (B45360) using catalytic systems could provide a more atom-economical route to the target molecule. researchgate.net Recent advances in transition-metal-catalyzed and metal-free C-H functionalization of pyridines offer a promising starting point for developing selective silylation at the C-3 position. rsc.orgnih.gov

Renewable Starting Materials: Exploring pathways that utilize renewable feedstocks, such as glycerol, in combination with ammonia (B1221849) and a suitable catalyst, could lead to the sustainable production of the pyridine (B92270) core. rsc.org

Green Solvents and Reaction Conditions: A shift towards the use of greener solvents, or even solvent-free conditions, perhaps aided by microwave irradiation, could significantly reduce the environmental impact of the synthesis. researchgate.netnih.gov The use of recyclable catalysts, such as those based on immobilized metal-organic frameworks (MOFs), also presents a viable strategy for enhancing the sustainability of the process. acs.org

A comparative look at potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Multi-step Synthesis | Established and reliable. | Often involves harsh reagents, multiple steps, and significant waste generation. |

| Catalytic C-H Silylation | Atom-economical, potentially fewer steps. | Achieving high regioselectivity in the presence of the methoxy (B1213986) group. |

| Renewable Feedstock-based Synthesis | Highly sustainable. | Requires significant development of new catalytic systems. |

| Microwave-Assisted Synthesis | Reduced reaction times and potentially higher yields. nih.gov | Scalability can be a concern. |

Discovery of Novel Reactivity Patterns and Transformations

The interplay between the electron-donating 4-methoxy group and the sterically bulky 3-TIPS group is expected to unlock novel reactivity patterns. The methoxy group activates the pyridine ring towards electrophilic substitution, while the TIPS group can act as a regiochemical director and a handle for further transformations. nih.gov

Future research should investigate:

Regiodivergent Functionalization: The TIPS group can be leveraged for selective functionalization. For instance, ipso-substitution of the silyl (B83357) group could provide access to a range of 3-substituted 4-methoxypyridines. Conversely, the methoxy group can direct functionalization to other positions on the ring. acs.org

Dearomatization Chemistry: Exploring the dearomatization of this compound could lead to the synthesis of highly functionalized, non-aromatic nitrogen heterocycles, which are valuable building blocks in medicinal chemistry. acs.orgnih.gov

Cross-Coupling Reactions: The silyl group can be converted into other functional groups, such as halides or boronic esters, which are amenable to a wide variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex, polysubstituted pyridines. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, reproducibility, and scalability. researchgate.netnih.govmdpi.comscispace.comflowchemistrysociety.com For a molecule like this compound, this transition could be particularly beneficial.

Future efforts in this area should focus on:

Developing Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of the target molecule would allow for precise control over reaction parameters, leading to higher yields and purity. nih.govmdpi.com This is especially relevant for reactions that are exothermic or involve hazardous reagents.

Automated Derivatization and Screening: Once synthesized, automated platforms can be employed for the rapid derivatization of the pyridine scaffold and subsequent screening of the resulting compound library for desired properties. researchgate.netnih.gov This high-throughput approach can significantly accelerate the discovery of new functional molecules.

Expansion of Applications in Chemical Biology Tool Development (focus on chemical utility, not biological effect)

The unique properties of the triisopropylsilyl group make this compound an attractive candidate for the development of novel chemical biology tools. nih.govhw.ac.uk The bulky and relatively stable TIPS group can serve as a versatile handle for various applications.

Potential future applications include:

Linkers for Bioconjugation: The TIPS group could be functionalized to act as a linker for attaching the pyridine scaffold to biomolecules, such as proteins or nucleic acids. Its steric bulk could provide a defined spatial separation between the pyridine core and the biological target.

Solid-Phase Synthesis: The silyl group could be used to immobilize the pyridine derivative onto a solid support, facilitating multi-step synthesis and purification of more complex molecules.

Probes and Tags: After appropriate functionalization, the silylated pyridine could be developed into a probe for imaging or a tag for affinity purification, where the silyl group provides a point of attachment for a reporter or a capture moiety.

Advanced Computational Design for Compound Derivatization and Reaction Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reactivity, understanding reaction mechanisms, and designing novel molecules. tandfonline.comresearchgate.netscilit.comacs.orgst-andrews.ac.uknih.govrsc.org Applying these methods to this compound can guide experimental work and accelerate discovery.

Future computational studies should aim to:

Predict Reaction Outcomes: DFT calculations can be used to predict the regioselectivity of various functionalization reactions, taking into account the electronic and steric effects of both the methoxy and TIPS groups. tandfonline.comscilit.com This can help in designing experiments and avoiding unfruitful synthetic routes.

Optimize Reaction Conditions: Computational modeling can assist in optimizing reaction conditions by identifying the most favorable reaction pathways and transition states, thereby improving yields and reducing byproducts. nih.gov

Design Novel Derivatives: By simulating the properties of virtual derivatives of this compound, computational methods can help in the rational design of new compounds with desired electronic or steric properties for specific applications. researchgate.netacs.org

A summary of the key research areas and their potential impact is provided in Table 2.

Table 2: Future Research Directions and Their Potential Impact

| Research Area | Key Focus | Potential Impact |

|---|---|---|

| Sustainable Synthesis | Catalytic C-H functionalization, renewable feedstocks, green solvents. rsc.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgnih.govacs.org | Reduced environmental footprint, lower costs, increased efficiency. |

| Novel Reactivity | Regiodivergent functionalization, dearomatization, cross-coupling. nih.govacs.orgacs.orgnih.govnih.gov | Access to new chemical space and novel molecular architectures. |

| Flow Chemistry & Automation | Continuous synthesis, automated derivatization and screening. researchgate.netnih.govmdpi.comscispace.comflowchemistrysociety.comnih.gov | Enhanced safety, scalability, and high-throughput discovery. |

| Chemical Biology Tools | Linkers, solid-phase synthesis handles, probes, and tags. nih.govhw.ac.uk | New tools for studying and manipulating biological systems. |

| Computational Design | Reaction prediction, mechanism elucidation, and in silico design. tandfonline.comresearchgate.netscilit.comacs.orgst-andrews.ac.uknih.govrsc.org | Rational and accelerated discovery of new reactions and compounds. |

Q & A

Q. Advanced

- NMR complexity : The TIPS group’s nine equivalent isopropyl protons obscure signals in H NMR. High-field instruments (≥500 MHz) and C DEPT experiments are recommended for unambiguous assignment.

- Crystallography : Bulky substituents hinder crystal formation. Co-crystallization with guest molecules (e.g., cyclodextrins) or use of non-polar solvents improves success rates.

- Mass spectrometry : The silyl group’s lability under ESI conditions necessitates gentle ionization methods (e.g., APCI) .

How can reaction conditions be optimized for multi-step syntheses involving bulky silyl groups?

Q. Methodological

- Temperature control : Low temperatures (−78°C to 0°C) mitigate steric crowding during nucleophilic additions.

- Solvent selection : Non-polar solvents (e.g., dichloromethane) enhance solubility of silylated intermediates.

- Catalyst design : Bulky ligands (e.g., Josiphos) improve stereoselectivity in asymmetric steps .

What are the implications of conflicting data in N-acylpyridinium salt reactivity?

Data Contradiction Analysis

Literature reports vary on the efficacy of mixed Grignard reagents in N-acylpyridinium additions. For instance, achieves high enantioselectivity using methyl/methallyl Grignard mixtures, while other studies note reduced yields with bulkier reagents. To resolve discrepancies:

Screen Grignard combinations : Balance steric bulk and reactivity (e.g., methyl > ethyl > allyl).

Monitor reaction kinetics : Use in situ IR or Raman spectroscopy to identify intermediates.

Computational modeling : DFT studies predict transition-state geometries to rationalize selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。